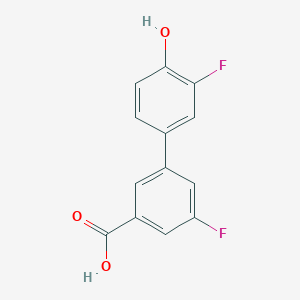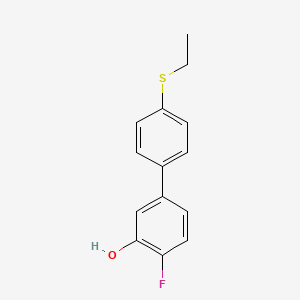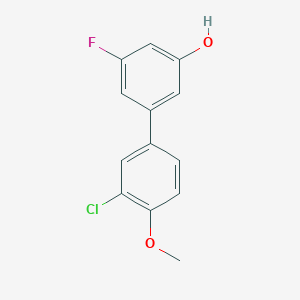
3-Fluoro-5-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% (3F5N-95) is an organofluorine compound that has been widely studied in recent years due to its potential applications in scientific research. It is a white, odorless, crystalline solid that is soluble in most organic solvents. 3F5N-95 has a variety of properties that make it an attractive option for use in laboratory experiments, including its high solubility, low toxicity, and low cost.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been widely studied due to its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as fluoroalkyl-substituted naphthalenes. It has also been used as a catalyst in the synthesis of novel organic compounds, as well as in the synthesis of pharmaceuticals. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that the fluorine atom in the molecule plays a key role in its activity. Fluorine is an electron-withdrawing group, which can increase the reactivity of the molecule by decreasing the electron density at the reaction site. This increased reactivity can lead to increased reactivity of the substrate molecules, which can then lead to increased catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% are not yet well understood. However, it is believed that the fluorine atom in the molecule may interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% for use in laboratory experiments is its low cost and high solubility in most organic solvents. Additionally, it has a low toxicity, making it safe to handle and use in experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the purity of the compound can vary depending on the synthesis method used, which may lead to unexpected results in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Fluoro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further research could be done to explore its potential therapeutic applications. Finally, further research could be done to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Synthesemethoden
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% can be synthesized from a variety of starting materials, including naphthalene, fluoroacetic acid, and ethanol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The most common method involves the reaction of naphthalene with fluoroacetic acid in the presence of ethanol. The reaction is typically carried out at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-fluoro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPUAUEIZKNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)
![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)


![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)
